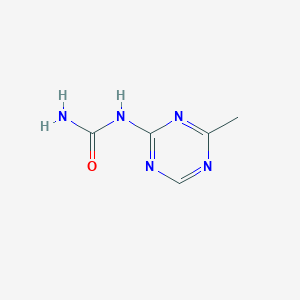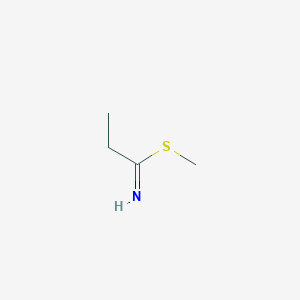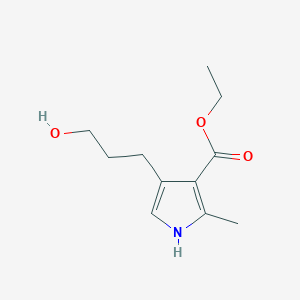![molecular formula C52H41P B12593932 Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane CAS No. 620630-42-4](/img/structure/B12593932.png)
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by its unique structure, which includes biphenyl and phenylethenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of biphenyl and phenylethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium or potassium to facilitate the formation of the phosphane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the product, such as recrystallization and purification through column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenylethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Applications De Recherche Scientifique
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: Similar in structure but contains nitro groups instead of phosphorus.
2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Contains an ethynyl group instead of a phosphane group.
Uniqueness
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is unique due to its phosphorus center, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metals makes it valuable in catalysis and materials science .
Propriétés
Numéro CAS |
620630-42-4 |
|---|---|
Formule moléculaire |
C52H41P |
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H |
Clé InChI |
FLNPOOXAPNVVLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)


![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)


![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
